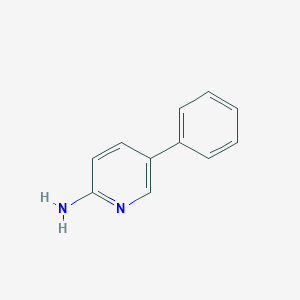

2-Amino-5-fenilpiridina

Descripción general

Descripción

2-Amino-5-fenilpiridina es una amina aromática heterocíclica con la fórmula molecular C11H10N2. Es conocida por sus propiedades mutagénicas y se forma por la pirólisis de la fenilalanina en las proteínas. Este compuesto se encuentra en ciertos alimentos cocinados, como las sardinas a la brasa, y se considera potencialmente cancerígeno .

Aplicaciones Científicas De Investigación

2-Amino-5-fenilpiridina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: Sus propiedades mutagénicas lo convierten en un compuesto útil en el estudio de mutaciones genéticas e interacciones con el ADN.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico, aunque sus propiedades cancerígenas plantean desafíos.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción de 2-Amino-5-fenilpiridina implica su interacción con el ADN, lo que lleva a mutaciones. Forma aductos con las bases del ADN, provocando cambios estructurales que pueden dar lugar a errores durante la replicación del ADN. Este efecto mutagénico se debe principalmente a su capacidad para formar intermediarios reactivos durante la activación metabólica .

Compuestos similares:

- 2-Amino-4-fenilpirimidina

- 2-Amino-5-fenilpirazina

- 2-Amino-5-fenil-1,3,4-oxadiazol

Comparación: this compound es única debido a su estructura específica, que le permite formar aductos estables con el ADN. En comparación con compuestos similares, tiene un mayor potencial mutagénico y se estudia más comúnmente por sus propiedades cancerígenas. Otros compuestos similares pueden tener diferente reactividad y aplicaciones, pero comparten la característica común de ser aminas aromáticas heterocíclicas .

Análisis Bioquímico

Biochemical Properties

It is known to be a mutagenic compound

Cellular Effects

Given its mutagenic properties , it may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a mutagenic compound , it may interact with DNA and cause mutations, which could lead to changes in gene expression

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-Amino-5-fenilpiridina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2-bromopiridina con ácido fenilborónico en presencia de un catalizador de paladio. Otro método incluye la ciclización de 2-aminobencilamina con acetofenona en condiciones ácidas .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cristalización y la cromatografía, son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Amino-5-fenilpiridina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados:

Oxidación: Formación de N-óxidos.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de piridinas sustituidas con varios grupos funcionales.

Comparación Con Compuestos Similares

- 2-Amino-4-phenylpyrimidine

- 2-Amino-5-phenylpyrazine

- 2-Amino-5-phenyl-1,3,4-oxadiazole

Comparison: 2-Amino-5-phenylpyridine is unique due to its specific structure, which allows it to form stable adducts with DNA. Compared to similar compounds, it has a higher mutagenic potential and is more commonly studied for its carcinogenic properties. Other similar compounds may have different reactivity and applications, but they share the common feature of being heterocyclic aromatic amines .

Actividad Biológica

2-Amino-5-phenylpyridine (2-APP) is a heterocyclic aromatic amine that has garnered attention due to its mutagenic properties and potential carcinogenic effects. Formed through the pyrolysis of phenylalanine in proteins, it is commonly found in various cooked meats, particularly those subjected to high temperatures. This article explores the biological activity of 2-APP, focusing on its mutagenicity, carcinogenicity, and related biochemical mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Density | 1.133 g/cm³ |

| Melting Point | 132 °C |

| Boiling Point | 323.6 °C at 760 mmHg |

| CAS Number | 33421-40-8 |

Mutagenicity and Carcinogenicity

Research indicates that 2-APP is a mutagenic compound . A comparative study conducted on neonatal B6C3F1 mice assessed the carcinogenic potential of 2-APP against that of the known carcinogen 4-aminobiphenyl (4-ABP). The study administered both compounds intraperitoneally at varying doses and monitored for neoplastic lesions over a period of time. While 4-ABP resulted in a high incidence of hepatocellular adenomas and carcinomas, no treatment-related neoplastic lesions were observed with 2-APP , suggesting a lower carcinogenic potential compared to 4-ABP .

The biological activity of 2-APP may be linked to several biochemical pathways:

- DNA Damage : As a mutagen, 2-APP can induce DNA damage, which may lead to mutations and subsequent cancer development.

- Cell Cycle Dysregulation : There is evidence suggesting that compounds like 2-APP can interfere with normal cell cycle regulation, potentially leading to uncontrolled cell proliferation .

- Inflammatory Pathways : Studies indicate that exposure to mutagens can activate inflammatory pathways, which may contribute to tumorigenesis through mechanisms involving NF-κB signaling .

Case Studies and Research Findings

- Carcinogenicity Assessment : A study published in Cancer Letters provided insights into the comparative carcinogenicity of food-derived heterocyclic amines, including 2-APP. The findings highlighted the need for further research into dietary sources of such compounds and their long-term health impacts .

- Dietary Implications : Another investigation into heterocyclic aromatic amines (HAAs) revealed that cooking methods significantly influence the formation of these compounds in meat products. The presence of 2-APP in broiled meats raises concerns regarding dietary exposure and cancer risk .

- Biochemical Characterization : Further studies have characterized the metabolic pathways involved in the activation and detoxification of heterocyclic amines like 2-APP, providing a deeper understanding of how these compounds exert their biological effects .

Propiedades

IUPAC Name |

5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVIBHQRYFYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187061 | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33421-40-8 | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJY2E567LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 - 137 °C | |

| Record name | 2-Amino-5-phenylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.